molecular formula C13H14ClN3O2 B2797306 5-Tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylic acid CAS No. 1820740-45-1

5-Tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylic acid

Cat. No. B2797306
M. Wt: 279.72
InChI Key: HLPPWDVUSJWTSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C14H16ClN3O2 . It is a high-quality reference standard used for pharmaceutical testing .


Molecular Structure Analysis

The InChI code for “5-Tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylic acid” is 1S/C14H16ClN3O2/c1-14 (2,3)12-9 (13 (19)20-4)8-16-18 (12)11-7-5-6-10 (15)17-11/h5-8H,1-4H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The molecular weight of “5-Tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylic acid” is 293.75 . More detailed physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Synthesis and Biological Evaluation

A series of amides were synthesized by condensing chlorides of substituted pyrazine-2-carboxylic acids, including 5-tert-butyl-6-chloropyrazine-2-carboxylic acid, with various ring-substituted aminothiazoles or anilines. The structure-activity relationships between the chemical structures and their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities were explored. Notably, derivatives of substituted pyrazinecarboxylic acid demonstrated significant activity against Mycobacterium tuberculosis and Trichophyton mentagrophytes, along with potent inhibition of oxygen evolution rate in spinach chloroplasts, indicating potential applications in antimicrobial and herbicidal research (Doležal et al., 2006).

Regioselectivity and Reaction Media Study

The synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles from 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones and tert-butylhydrazine hydrochloride was studied, revealing that the reaction medium significantly influences the regioselectivity of the resulting pyrazoles. High regioselectivity for 5-trifluoromethyl-1-tert-butyl-1H-pyrazoles was achieved using NaOH in EtOH, highlighting the importance of reaction conditions in the synthesis of pyrazole derivatives (Martins et al., 2012).

Optical Properties of Novel Derivatives

Novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives were synthesized and characterized, with their fluorescence spectral characteristics investigated. The absorption and emission wavelengths were found to be less correlated with substituent groups, providing insights into the design of new materials for optical applications (Ge et al., 2014).

Synthesis of Pyrazole-5-carboxylates

A series of 4-substituted 1H-pyrazole-5-carboxylates was synthesized from unsymmetrical enaminodiketones, demonstrating a regiospecific and efficient method for obtaining pyrazole derivatives. This research contributes to the development of synthetic methodologies in organic chemistry (Rosa et al., 2008).

Facile Synthesis of Ortho-Halo-Substituted Derivatives

An efficient and practical route for the regioselective synthesis of 4-(5-bromo/chloropyrazol-1-yl)-2-aminobutyric acids was described, showcasing the versatility of pyrazole derivatives in the synthesis of bioactive compounds (Heim-Riether, 2008).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for “5-Tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylic acid” can be found online . It’s important to refer to this document for detailed safety and hazard information.

properties

IUPAC Name

5-tert-butyl-1-(6-chloropyridin-2-yl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c1-13(2,3)11-8(12(18)19)7-15-17(11)10-6-4-5-9(14)16-10/h4-7H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPPWDVUSJWTSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=NN1C2=NC(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylic acid

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